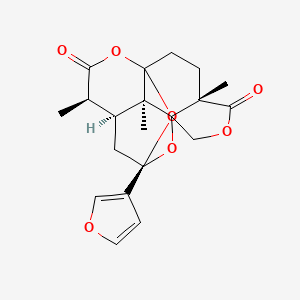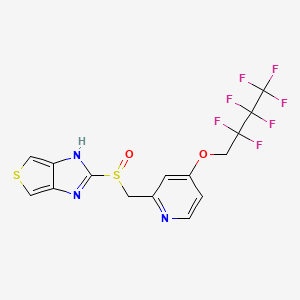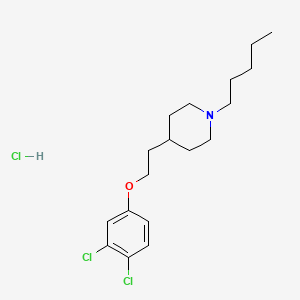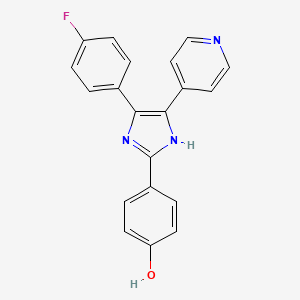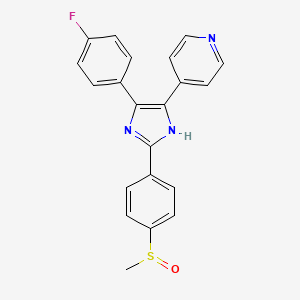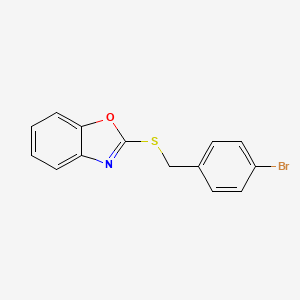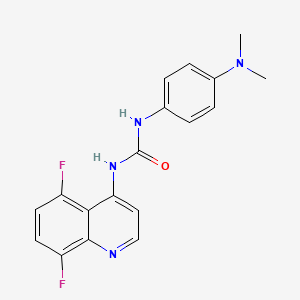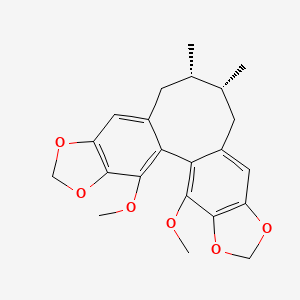
五味子素C
描述
五味子素 C 是一种木脂素化合物,存在于五味子(Schisandra chinensis)的果实中,该植物在传统中医药中被广泛使用。 五味子素 C 以其多种药理特性而闻名,包括镇静、催眠、抗衰老、抗氧化和免疫调节作用 。 它是五味子中主要的活性成分之一,其潜在的治疗益处已被广泛研究 .
科学研究应用
作用机制
五味子素 C 的作用机制涉及它与各种分子靶点和信号通路的相互作用。五味子素 C 通过调节抗氧化和抗炎通路发挥作用。 已证明它可以减少活性氧 (ROS) 的产生并抑制促炎细胞因子(如肿瘤坏死因子-α (TNF-α) 和白介素-6 (IL-6))的释放 。 此外,五味子素 C 激活核因子红系 2 相关因子 2 (Nrf2) 通路,该通路在细胞防御氧化应激中起着至关重要的作用 .
生化分析
Biochemical Properties
Schisandrin C interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit anti-inflammatory properties by regulating inflammatory signaling pathways and mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 . The bioavailability of schisandrin C is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .
Cellular Effects
Schisandrin C has been shown to have various effects on different types of cells and cellular processes. It has been found to enhance mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells . It also inhibits inflammatory molecules and reduces reactive oxygen species (ROS) even in the presence of H2O2 . Furthermore, it has been shown to enhance insulin secretion in response to high glucose levels with no toxic effects on INS-1 cells .
Molecular Mechanism
At the molecular level, schisandrin C exerts its effects through various mechanisms. It has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway . This compound also regulates the translocation of nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor-2 (Nrf-2) to the nucleus, followed by inhibition of the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of schisandrin C have been observed over time. For instance, when the concentration of schisandrin C was 200 μM, the cell survival for QSG-7701 was 73.2 ± 2.4% . This suggests that schisandrin C could have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of schisandrin C vary with different dosagesFor instance, Schizandrin A has shown anti-inflammatory activity in animal models of acute inflammation .
Metabolic Pathways
Schisandrin C is involved in various metabolic pathways. Research has demonstrated that schisandrin undergoes non-prototypical metabolism, where CYP3A and CYP2C11 enzymes may act as the primary metabolizers . Hydroxylation and demethylation pathways are believed to be the main metabolic routes for schisandrin .
Transport and Distribution
The transport and distribution of schisandrin C within cells and tissues have been studied. It has been found that schisandrin C could permeate the cell membrane
准备方法
合成路线和反应条件
五味子素 C 的合成涉及多个步骤,包括从五味子果实中提取该化合物。提取过程通常涉及使用有机溶剂,如乙醇或甲醇,以分离木脂素化合物。 然后,使用色谱技术,例如高效液相色谱 (HPLC),对提取的化合物进行纯化,以获得纯五味子素 C .
工业生产方法
五味子素 C 的工业生产遵循类似的提取和纯化过程,但规模更大。收获五味子果实并进行加工以提取木脂素化合物。然后,对提取的化合物进行大规模色谱纯化以分离五味子素 C。 然后将纯化的化合物配制成各种用于治疗用途的药物 .
化学反应分析
反应类型
五味子素 C 会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其药理特性至关重要 .
常用试剂和条件
形成的主要产物
从这些反应中形成的主要产物包括五味子素 C 的氧化、还原和取代衍生物。 这些衍生物通常因其增强的药理特性和潜在的治疗应用而被研究 .
相似化合物的比较
五味子素 C 与五味子中发现的其他类似木脂素化合物进行比较,包括五味子素、五味子甲素 A、五味子甲素 G、五味子醇 A 和五味子醇 B 。 虽然这些化合物具有相似的药理特性,但五味子素 C 在其特定的分子结构及其调节不同信号通路的能力方面是独一无二的 。 这种比较突出了五味子素 C 在其化学性质和治疗潜力方面的独特性 .
类似化合物列表
- 五味子素
- 五味子甲素 A
- 五味子甲素 G
- 五味子醇 A
- 五味子醇 B
属性
IUPAC Name |
(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWBWWADZJXID-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61301-33-5 | |
| Record name | Schizandrin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61301-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHISANDRIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Schisandrin C and where is it found?
A1: Schisandrin C is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, also known as Wu Wei Zi. [] It is one of the key bioactive compounds found in this traditional Chinese medicinal plant.
Q2: What are the traditional uses of Schisandra chinensis fruits?
A2: Schisandra chinensis fruits have long been used in traditional Chinese medicine as a tonic and antitussive agent. [, , ] Recent research has focused on its potential hepatoprotective and adaptogenic properties. []
Q3: How does Schisandrin C exert its hepatoprotective effects?
A3: Schisandrin C has been shown to protect liver cells from damage induced by various toxins, including carbon tetrachloride (CCl4) and D-galactosamine. [, , , ] This protective effect is attributed, in part, to its antioxidant properties, as it inhibits lipid peroxidation induced by CCl4 and other free radical generators. [, ] Additionally, it promotes the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). [, ]
Q4: Does Schisandrin C influence glucose metabolism?
A4: Yes, Schisandrin C has been shown to improve glucose uptake in HepG2 cells, a human liver cancer cell line. [] This effect is attributed to its ability to stimulate glucose uptake into peripheral tissues, potentially contributing to its antidiabetic properties. [] It has also been shown to enhance insulin secretion in pancreatic β-cells and improve glucose uptake in skeletal muscle cells, suggesting a multi-faceted approach to glucose regulation. []
Q5: How does Schisandrin C interact with cellular pathways to exert its effects?
A5: Schisandrin C interacts with several cellular pathways. For instance, it activates the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). [] Additionally, it can regulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This shift is mediated by the inhibition of the Swiprosin-1/IFN-γ-Rβ signaling pathway. []
Q6: Does Schisandrin C have any effect on cell proliferation and apoptosis?
A6: Yes, Schisandrin C has demonstrated anti-cancer activity by inhibiting the growth of various human cancer cell lines, including leukemia, hepatocellular carcinoma, breast cancer, and nasopharyngeal carcinoma cells. [, , ] This inhibitory effect is associated with cell cycle arrest at the G1 phase and the induction of apoptosis. [] Schisandrin C downregulates the expression of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression and upregulates the CDK inhibitor p21. [] It also activates the caspase cascade, leading to apoptosis. []
Q7: What is the impact of structural modifications on the activity of Schisandrin C?
A7: Structure-activity relationship (SAR) studies suggest that the presence of a methylenedioxy group in the dibenzocyclooctane skeleton of Schisandrin C plays a crucial role in its antihepatotoxic activity. [] Additionally, the stereochemistry of Schisandrin C and related lignans influences their potency and selectivity. [, , ] For example, the R(+) enantiomers of deoxyschisandrin and γ-schizandrin showed higher activity in reversing multidrug resistance in cancer cells compared to their S(-) counterparts. []
Q8: What are the potential applications of Schisandrin C in drug development?
A8: Schisandrin C shows promise in developing new therapeutic agents for various diseases due to its diverse pharmacological activities. These include:
- Liver diseases: Its potent hepatoprotective and antioxidant properties make it a potential candidate for treating liver diseases like hepatitis, fatty liver disease, and liver fibrosis. [, , , , ]
- Diabetes: Its ability to enhance insulin secretion and improve glucose uptake suggests potential for developing antidiabetic drugs. [, ]
- Cancer: Its anti-proliferative and apoptosis-inducing effects on various cancer cell lines make it a potential candidate for developing anti-cancer agents. [, , ]
- Neurodegenerative diseases: Schisandrin C and related dibenzocyclooctadiene lignans protect neuronal cells from toxicity induced by beta-amyloid and homocysteine, suggesting potential for treating Alzheimer's disease. []
Q9: What analytical techniques are used to study Schisandrin C?
A9: Various analytical techniques are employed to isolate, characterize, and quantify Schisandrin C. These include:
- Extraction: Supercritical fluid extraction (SFE) using CO2 and traditional solvent extraction methods have been used to extract Schisandrin C and other lignans from Schisandra chinensis fruits and seeds. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and mass spectrometry (MS) is widely used to separate and quantify Schisandrin C in plant extracts and biological samples. [, , , , , , ]
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D experiments, along with mass spectrometry (MS) and circular dichroism (CD) spectroscopy, are essential tools for structural elucidation and stereochemical analysis of Schisandrin C and related lignans. [, , , , ]
Q10: Are there any challenges in developing Schisandrin C as a therapeutic agent?
A10: Despite its promising bioactivities, several challenges remain in translating Schisandrin C into a clinically viable drug. These include:
- Low natural abundance: Schisandrin C is present in relatively low concentrations in Schisandra chinensis fruits, making it challenging to obtain sufficient quantities for large-scale production. [, ]
- Solubility and bioavailability: Schisandrin C has limited solubility in aqueous solutions, which can hinder its absorption and bioavailability. [, ] Further research on formulation strategies and drug delivery systems is needed to overcome this limitation.
- Potential toxicity and side effects: While Schisandrin C is generally considered safe, detailed toxicological studies are required to assess its potential long-term effects and safety profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



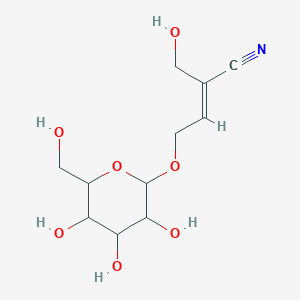

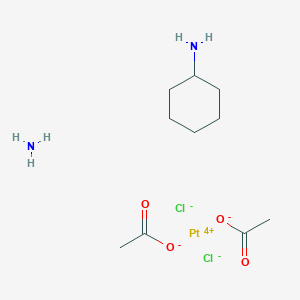
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
